Benzyl caffeate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVKQTNONPWVEL-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107843-77-6 | |
| Record name | Benzyl caffeate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107843776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZYL CAFFEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD29SJL432 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Benzyl Caffeate
Esterification Reactions for Benzyl (B1604629) Caffeate Synthesis
The formation of benzyl caffeate through esterification reactions is a prominent synthetic route. This can be achieved through several approaches, including direct acid-catalyzed methods, the use of coupling reagents, and acyl chloride condensation.
Acid-Catalyzed Direct Esterification Approaches
Direct esterification, often referred to as Fischer esterification, is a widely used method for synthesizing esters with short alkyl chains, including this compound. nih.gov This approach involves the reaction of caffeic acid with benzyl alcohol in the presence of a strong acid catalyst. evitachem.com
Commonly employed acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). evitachem.comnih.gov The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. evitachem.com In some variations, acetyl chloride is used as a source of hydrogen chloride catalyst in situ. nih.gov To enhance reaction efficiency, a Dean-Stark trap can be utilized to remove the water formed during the reaction. nih.gov Another approach involves the use of the strongly acidic sulfonic resin Amberlite IR-120H as a heterogeneous catalyst. nih.gov For industrial applications, continuous flow reactors may be employed to improve yield and efficiency, often using environmentally friendly solvents. evitachem.com
Table 1: Examples of Acid-Catalyzed Direct Esterification for Caffeate Synthesis This table is interactive. Click on the headers to sort the data.
| Catalyst | Alcohol | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Sulfuric Acid | Isoamyl alcohol | Reflux, 3 hours | - | nih.gov |
| p-Toluenesulfonic Acid | Various alkyl alcohols | Dean-Stark trap | - | nih.gov |
| Amberlite IR-120H | Caffeic, ferulic, coumaric acids | - | - | nih.gov |
| Ytterbium triflate | Various alcohols | Nitromethane, no water removal | 40-60% | nih.gov |
Coupling Reagent-Mediated Syntheses (e.g., DCC, HATU, EDC, BOP)
Coupling reagents are frequently employed to facilitate the synthesis of caffeic acid esters and amides. nih.govresearchgate.net These reagents activate the carboxylic acid group of caffeic acid, making it more susceptible to nucleophilic attack by benzyl alcohol.
Common coupling reagents include:
Dicyclohexylcarbodiimide (B1669883) (DCC) : DCC is a widely used reagent for forming amide and ester bonds. nih.govuniversite-paris-saclay.fr The synthesis of this compound using DCC has been reported under various conditions, such as in tetrahydrofuran (B95107) (THF) under reflux for 5 hours, which resulted in lower yields. nih.govresearchgate.net Other conditions include conducting the reaction at room temperature for 8 hours. nih.gov The byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be removed by filtration. universite-paris-saclay.frpeptide.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) : EDC is a water-soluble carbodiimide, which simplifies the work-up process as the urea (B33335) byproduct can be removed by aqueous extraction. peptide.comorgsyn.org It is often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. universite-paris-saclay.frnih.gov
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) : The BOP reagent is another effective coupling agent for the synthesis of caffeic acid derivatives. nih.govsemanticscholar.org
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) : HATU is known for its high coupling efficiency and is often preferred for rapid reactions with reduced epimerization. nih.govpeptide.com
To prevent unwanted reactions with the phenolic hydroxyl groups of caffeic acid, they are often protected prior to the coupling reaction. researchgate.net A common method is acetylation using acetic anhydride. nih.gov The acetyl protecting groups can be removed later under mild acidic or basic conditions. nih.gov
Table 2: Coupling Reagents Used in Caffeate Synthesis This table is interactive. Click on the headers to sort the data.
| Coupling Reagent | Abbreviation | Key Features | Reference |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Insoluble urea byproduct, suitable for solution-phase. | nih.govpeptide.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea byproduct, easy work-up. | peptide.comorgsyn.org |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective for amide and ester formation. | nih.govsemanticscholar.org |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Fast reaction rates, less epimerization. | nih.govpeptide.com |
Acyl Chloride Condensation Methods
The acyl chloride condensation method is another route to synthesize this compound. This process typically involves the conversion of caffeic acid into its more reactive acyl chloride derivative, which then readily reacts with benzyl alcohol. nih.gov
A common approach is to first protect the hydroxyl groups of caffeic acid, often through acetylation with acetic anhydride, to form di-O-acetyl caffeic acid. nih.gov This protected acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce the corresponding acyl chloride. nih.govnih.gov The reaction with thionyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF). nih.gov The resulting acetylated caffeoyl chloride can then be condensed with benzyl alcohol to form the ester. nih.gov The final step involves the removal of the acetyl protecting groups to yield this compound. nih.gov
Enzymatic Synthesis and Biotransformation Pathways
Enzymatic methods for synthesizing this compound offer several advantages over chemical routes, including high specificity and milder reaction conditions, making them an environmentally friendly alternative. researchgate.netnih.gov Lipases are the most commonly used enzymes for this purpose. researchgate.netresearchgate.net
Lipase-Catalyzed Transesterification Reactions
Lipase-catalyzed transesterification is a widely explored enzymatic route for producing caffeate esters. semanticscholar.org In this method, a simple alkyl ester of caffeic acid, such as methyl caffeate, is used as the acyl donor, which then reacts with benzyl alcohol in the presence of a lipase (B570770). mdpi.com
Immobilized lipases are often preferred as they can be easily recovered and reused. mdpi.com Novozym 435, a commercially available immobilized lipase B from Candida antarctica, is a frequently used biocatalyst for this transformation. nih.govmdpi.com The reaction conditions, such as solvent, temperature, and substrate molar ratio, are critical for achieving high conversion rates. nih.govmdpi.com For instance, the conversion of caffeic acid to its phenethyl ester was found to be significantly higher in nonpolar solvents. nih.gov In some cases, ionic liquids have been used as reaction media, which can enhance enzyme activity and stability. researchgate.netmdpi.com The use of vinyl acetate (B1210297) as an acyl donor in the transesterification of benzyl alcohol has been shown to result in very high conversion in a short time. nih.gov
Table 3: Lipase-Catalyzed Synthesis of Caffeate Esters This table is interactive. Click on the headers to sort the data.
| Lipase Source | Reaction Type | Acyl Donor | Alcohol | Key Findings | Reference |
|---|---|---|---|---|---|
| Candida antarctica (Novozym 435) | Transesterification | Methyl caffeate | 2-Phenylethanol | High yield in ionic liquid/cyclohexane biphase system. | mdpi.com |
| Candida antarctica (Novozym 435) | Esterification | Caffeic acid | Phenethyl alcohol | High conversion in nonpolar solvents at 70°C. | nih.gov |
| Thermomyces lanuginosus (Lipozyme TL IM) | Esterification | - | Benzyl alcohol | 97.3% conversion yield in 24 hours. | mdpi.com |
| Burkholderia cepacia | Transesterification | Vinyl acetate | Benzyl alcohol | Ionic liquid coating enhanced activity over 50-fold. | researchgate.net |
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines chemical and enzymatic steps to create more efficient and novel pathways for producing complex molecules like this compound. nih.gov This approach leverages the strengths of both methodologies, using chemical reactions for steps that are difficult to achieve enzymatically and enzymes for highly selective transformations. nih.gov
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives based on the this compound scaffold primarily involves modifications at the carboxylic acid and the phenolic hydroxyl groups of the parent caffeic acid molecule.
The generation of this compound analogues relies on established organic synthesis methodologies, often starting from caffeic acid itself. semanticscholar.org Key strategies include esterification and amidation, which allow for the introduction of a wide variety of functional groups in place of the benzyl moiety.
One of the most common approaches is the direct esterification or amidation of caffeic acid using coupling reagents. semanticscholar.orgnih.gov Reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), and 1-hydroxybenzotriazole (HOBt) are frequently employed to facilitate the formation of ester or amide bonds between caffeic acid and a diverse range of alcohols or amines. nih.govscinews.uzmdpi.com For instance, various benzyl esters of caffeic acid have been synthesized using DCC in solvents like tetrahydrofuran (THF). semanticscholar.orgnih.gov Similarly, caffeamides are prepared by reacting caffeic acid with appropriate amines in the presence of reagents like HOBt and EDCI. scinews.uz
Another strategy involves the protection of the reactive catechol hydroxyl groups on the caffeic acid ring, typically through acetylation using acetic anhydride. semanticscholar.orgnih.gov This creates a di-O-acetyl caffeic acid intermediate, which can then be converted into a more reactive species like an acyl chloride using thionyl chloride (SOCl₂). nih.govscinews.uz This activated intermediate readily reacts with various alcohols or amines to form the desired ester or amide. scinews.uz A final deacetylation step removes the protecting groups to yield the final analogue. scinews.uz These methods allow for the synthesis of derivatives that would otherwise be difficult to obtain due to the reactivity of the free hydroxyl groups.
These synthetic routes enable the creation of a broad spectrum of analogues by varying the alcohol or amine component, leading to derivatives with different alkyl chains (e.g., methyl, butyl, octyl), aromatic groups, and heterocyclic moieties. mdpi.comnih.govmdpi.com
Table 1: Common Synthetic Strategies for Caffeic Acid Derivatives
| Strategy | Reagents/Intermediates | Target Derivative | Reference |
|---|---|---|---|
| Direct Coupling (Esterification) | Dicyclohexylcarbodiimide (DCC), Alcohol | Caffeate Ester | nih.gov, semanticscholar.org |
| Direct Coupling (Amidation) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBT), Amine | Caffeamide | scinews.uz, mdpi.com |
| Protection-Activation-Coupling | Acetic Anhydride, Thionyl Chloride (SOCl₂), Alcohol/Amine | Caffeate Ester or Caffeamide | nih.gov, scinews.uz |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., Acetyl Chloride) | Alkyl Caffeate | mdpi.com |
Structural modification of this compound has led to the discovery of novel analogues with significantly improved biological activities, particularly in the realms of anti-inflammatory and antiproliferative effects.
Research into the anti-inflammatory properties of caffeic acid esters has demonstrated a clear structure-activity relationship. This compound itself is a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophages, with a reported IC₅₀ value of 13.8 µM. nih.gov This activity is notably stronger than that of the reference compound N(G)-monomethyl-L-arginine (L-NMMA; IC₅₀, 32.9 µM). nih.gov
Modifying the ester side chain has yielded analogues with even greater potency. For example, caffeic acid phenethyl ester (CAPE), which is structurally very similar to this compound, shows a stronger NO inhibitory activity with an IC₅₀ of 7.64 µM. nih.gov Further elongation of the alkyl side chain of the alcohol component has been shown to enhance this inhibitory activity. Synthetic analogues such as 3-phenylpropyl caffeate and 4-phenylbutyl caffeate were found to be more potent than CAPE, with IC₅₀ values of 7.34 µM and 6.77 µM, respectively. nih.gov However, it was also noted that analogues with longer carbon chains (>C₅) in the alcohol moiety began to exhibit toxic effects. nih.gov A comparative study of various alkyl esters confirmed this trend, with octyl caffeate (IC₅O of 2.4 µM) being significantly more potent than this compound (IC₅₀ of 10.7 µM in that study) at inhibiting NO production. nih.gov
Table 2: Nitric Oxide (NO) Inhibitory Activity of this compound and Analogues
| Compound | IC₅₀ (µM) for NO Inhibition | Cell Line | Reference |
|---|---|---|---|
| N(G)-monomethyl-L-arginine (L-NMMA) | 32.9 | J774.1 | nih.gov |
| Methyl Caffeate | 21.0 | RAW 264.7 | nih.gov |
| Ethyl Caffeate | 12.0 | RAW 264.7 | nih.gov |
| Butyl Caffeate | 8.4 | RAW 264.7 | nih.gov |
| Octyl Caffeate | 2.4 | RAW 264.7 | nih.gov |
| This compound | 13.8 | J774.1 | nih.gov |
| This compound | 10.7 | RAW 264.7 | nih.gov |
| Caffeic Acid Phenethyl Ester (CAPE) | 7.64 | J774.1 | nih.gov |
| Cinnamyl Caffeate | 9.53 | J774.1 | nih.gov |
| 3-Phenylpropyl Caffeate | 7.34 | J774.1 | nih.gov |
| 4-Phenylbutyl Caffeate | 6.77 | J774.1 | nih.gov |
In the context of anticancer research, this compound has demonstrated potent antiproliferative activity. biocrick.com It showed selective activity against the colon 26-L5 carcinoma cell line with an EC₅₀ value of 1.01 µM. biocrick.com Its close analogue, phenethyl caffeate (CAPE), was even more potent against the same cell line, with an EC₅₀ value of 0.30 µM. biocrick.com The synthesis of novel amide derivatives has also yielded promising results. For example, the compound (E)-N-(4-cyanobenzyl)-3-(3,4-dihydroxyphenyl)acrylamide was identified as a potent agent against human cervical cancer (HeLa) cells, with an IC₅₀ of 5.2 µM, while showing ineffectiveness against several other cancer cell lines, suggesting a degree of specificity. researchgate.net
Table 3: Antiproliferative Activity of this compound and Analogues
| Compound | Bioactivity (IC₅₀/EC₅₀ in µM) | Cell Line | Reference |
|---|---|---|---|
| This compound | 1.01 | Colon 26-L5 Carcinoma | biocrick.com |
| Phenethyl Caffeate (CAPE) | 0.30 | Colon 26-L5 Carcinoma | biocrick.com |
| (E)-N-(4-cyanobenzyl)-3-(3,4- dihydroxyphenyl)acrylamide | 5.2 | HeLa (Cervical Cancer) | researchgate.net |
These findings underscore the value of structural modification as a strategy to enhance the therapeutic potential of the this compound scaffold, leading to novel compounds with superior and sometimes more specific biological effects.
Pharmacological Activities and Molecular Mechanisms of Benzyl Caffeate
Antioxidant Activity and Free Radical Scavenging Mechanisms
Benzyl (B1604629) caffeate demonstrates notable antioxidant capabilities through various mechanisms, including the inhibition of reactive oxygen species (ROS) production, scavenging of damaging free radicals, and modulation of cellular antioxidant defenses.
Inhibition of Reactive Oxygen Species (ROS) Production
Reactive oxygen species are highly reactive molecules that can cause significant damage to cells. Benzyl caffeate has been shown to inhibit the production of ROS, thereby protecting cells from oxidative stress. scispace.com Studies have indicated that this compound is among the caffeic acid derivatives that can effectively mitigate the damage caused by ROS. researchgate.net The generation of ROS is a key factor in various pathological conditions, and the ability of this compound to inhibit this process highlights its therapeutic potential. nih.govmdpi.com
Scavenging of Superoxide (B77818) Anion and Nitric Oxide Radicals
Table 1: Free Radical Scavenging Activity of this compound
| Radical | IC50 Value (µg/ml) | Reference |
|---|---|---|
| Superoxide Anion | 123.69 | nih.govbiocrick.com |
| Nitric Oxide | 52.64 | nih.govbiocrick.com |
IC50 represents the concentration required to inhibit 50% of the radical activity.
Modulation of Cellular Antioxidant Potential
Beyond direct radical scavenging, this compound enhances the cell's own antioxidant defenses. nih.govcaldic.com Studies have shown that it can increase the cellular antioxidant potential by boosting the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx). nih.gov This modulation of the cellular antioxidant machinery provides a more sustained defense against oxidative damage. mdpi.com
Anti-Inflammatory Effects and Associated Signaling Pathways
This compound also possesses significant anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory mediators.
Inhibition of Pro-Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)
Inflammation is a complex biological response, and chronic inflammation is a key factor in many diseases. Pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) play a central role in the inflammatory cascade. nih.gov this compound has been shown to inhibit the production of these mediators. researchgate.net
Table 2: Inhibition of Nitric Oxide Production by this compound
| Cell Line | Inducer | IC50 Value (µM) | Reference |
|---|---|---|---|
| RAW 264.7 Macrophages | LPS | 10.7 | researchgate.net |
IC50 represents the concentration required to inhibit 50% of nitric oxide production.
Modulation of NF-κB Signaling Pathway and Downstream Gene Expression
This compound, a derivative of caffeic acid, has demonstrated notable effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of inflammatory responses. wikipedia.orgdovepress.com The activation of NF-κB typically involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. wikipedia.orgdovepress.com This process allows the NF-κB dimer, most commonly the p50/p65 heterodimer, to translocate to the nucleus and initiate the transcription of various pro-inflammatory genes. wikipedia.orgdovepress.com
Research has shown that caffeic acid and its esters, including this compound, can inhibit the activation of NF-κB. researchgate.netnih.govnih.gov This inhibition can occur through various mechanisms, including impairing the binding of NF-κB to its DNA target sequences. nih.govnih.gov By suppressing NF-κB activation, this compound can effectively downregulate the expression of downstream genes that are pivotal in the inflammatory cascade. researchgate.netmdpi.com These genes include those encoding for pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). researchgate.net
A study on caffeic acid phenethyl ester (CAPE), a structurally similar compound, revealed its ability to inhibit the NF-κB signaling pathway by preventing the translocation of the p65 subunit from the cytoplasm to the nucleus. researchgate.net This mechanism is likely shared by this compound, contributing to its anti-inflammatory properties. The suppression of NF-κB and its downstream targets underscores the potential of this compound in modulating inflammatory processes at a molecular level.
Effects on Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Activities
This compound has been shown to influence the activity of two key enzymes involved in the inflammatory response: cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Both COX-2 and iNOS are often upregulated during inflammation and are regulated by the NF-κB signaling pathway. nih.govnih.gov
Studies on caffeic acid esters have demonstrated their capacity to suppress the expression of iNOS and COX-2. nih.govnih.gov For instance, ethyl caffeate, another derivative, markedly suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) production, as well as the mRNA and protein expression of iNOS in RAW 264.7 macrophages. nih.govnih.gov Similarly, it was found to inhibit COX-2 transcriptional activity. nih.govnih.gov Given the structural and functional similarities, this compound is expected to exert comparable inhibitory effects.
The overproduction of nitric oxide by iNOS and prostaglandins (B1171923) by COX-2 are hallmarks of many inflammatory conditions. pharm.or.jpmdpi.com Research on various caffeic acid analogues, including this compound, has highlighted their potent inhibitory effects on NO production. researchgate.netpharm.or.jp This inhibition of COX-2 and iNOS activities by this compound represents a significant mechanism through which it exerts its anti-inflammatory effects.
Involvement of Nrf2 and Aryl Hydrocarbon Receptor (AhR) Signaling
Recent research has shed light on the interaction of this compound and related compounds with the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Aryl Hydrocarbon Receptor (AhR) signaling pathways, which are crucial in cellular defense against oxidative stress and in the modulation of immune responses.
The Nrf2 pathway is a primary regulator of antioxidant responses. mdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1) and targeted for degradation. mdpi.com Upon exposure to oxidative stress, Nrf2 is released from KEAP1, translocates to the nucleus, and activates the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1). rsc.orgmdpi.com Studies on compounds structurally related to this compound, like benzyl isothiocyanates and CAPE, have shown their ability to upregulate the expression of Nrf2 and HO-1, thereby enhancing the cell's antioxidant capacity. rsc.orgmdpi.com
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in sensing environmental stimuli and regulating immune responses. wikipedia.orgnih.gov It can bind to a variety of compounds, including natural flavonoids and polyphenols. wikipedia.org Upon activation, AhR translocates to the nucleus and influences gene expression. wikipedia.org Studies on ethyl caffeate have shown its ability to inhibit AhR signaling. nih.govmdpi.commdpi.com This inhibition of AhR activation has been linked to anti-allergic activity by preventing the potentiation of mast cell activation. nih.govmdpi.com Given that AhR signaling can influence inflammatory processes, the modulation of this pathway by this compound could be another facet of its immunomodulatory effects.
Impact on Inflammatory Cell Activation (e.g., Macrophages, Mast Cells)
This compound and its related compounds have been shown to directly impact the activation of key inflammatory cells, such as macrophages and mast cells. nih.govnih.gov
Macrophages play a central role in the inflammatory response. researchgate.net Caffeic acid and its derivatives have been shown to inhibit the activation of macrophages. researchgate.net For example, they can suppress the production of inflammatory mediators like nitric oxide in LPS-stimulated RAW 264.7 macrophages. nih.govnih.gov Furthermore, some caffeic acid amides have been found to promote the polarization of macrophages towards a pro-resolving M2 phenotype, which is associated with tissue repair and a decrease in inflammation. nih.gov
Mast cells are critical players in allergic and inflammatory reactions. nih.govmastcellaction.org Upon activation, they release a variety of inflammatory mediators. nih.gov Research on caffeic acid esters has demonstrated their ability to inhibit mast cell activation. nih.gov For instance, caffeic acid methyl ester was shown to suppress the release of β-hexosaminidase and histamine (B1213489) from activated RBL-2H3 mast cells. nih.gov Moreover, the inhibition of AhR signaling by ethyl caffeate has been directly linked to the suppression of mast cell degranulation. mdpi.com These findings suggest that this compound can attenuate inflammatory responses by directly targeting the activation and degranulation of mast cells.
Anticancer and Antiproliferative Mechanisms
Induction of Apoptosis in Cancer Cell Lines
This compound has demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. researchgate.netrjonco.comnih.gov This is a crucial mechanism for its anticancer activity, as it allows for the elimination of malignant cells.
Studies have shown that this compound can trigger apoptosis through the activation of caspase cascades. researchgate.net Specifically, it has been observed to activate caspase-9 and caspase-3, which are key executioner caspases in the apoptotic pathway. researchgate.net The activation of these caspases leads to the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP) and lamin A/C, ultimately resulting in cell death. researchgate.net
The pro-apoptotic effects of this compound and other caffeic acid derivatives have been observed in a variety of cancer cell types, including human umbilical vein endothelial cells (HUVECs), which are crucial for angiogenesis, and human colorectal carcinoma cells. researchgate.netresearchgate.net The induction of apoptosis appears to be a common mechanism of action for caffeic acid derivatives, though the specific pathways involved may be cell-type dependent. researchgate.net
Modulation of Cell Cycle Progression
In addition to inducing apoptosis, this compound can also exert its antiproliferative effects by modulating the cell cycle of cancer cells. rjonco.comnih.gov The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. numberanalytics.com
Research has indicated that this compound and its related compounds can cause cell cycle arrest at specific checkpoints, thereby preventing cancer cells from proliferating. rjonco.comresearchgate.net For instance, 5-benzyl juglone, a compound with a benzyl group, was found to induce cell cycle arrest at the G0/G1 phase in HCT-15 human colorectal cancer cells. rjonco.com Similarly, studies on propolis extracts containing this compound have shown the ability to induce cell cycle arrest in human gastric cancer cells. nih.gov
The modulation of the cell cycle often involves the regulation of key proteins such as cyclins and cyclin-dependent kinases (CDKs). numberanalytics.comnih.gov By interfering with the activity of these proteins, this compound can halt the progression of the cell cycle, thus inhibiting tumor growth. This, combined with the induction of apoptosis, provides a multi-pronged approach to its anticancer activity.
Inhibition of Tumor Growth and Cell Proliferation
This compound, a naturally occurring compound found in propolis, has demonstrated significant potential in inhibiting the growth and proliferation of various cancer cells. Laboratory studies have revealed its cytotoxic effects across a range of tumor cell lines.
Research has shown that this compound exhibits potent antiproliferative activity. For instance, in a study investigating constituents of Chinese propolis, this compound was identified as having a strong inhibitory effect on the growth of several cancer cell lines. It showed particular selectivity towards the colon 26-L5 carcinoma cell line, with a reported EC50 value of 1.01 µM. biocrick.com Similarly, studies on Netherlands propolis also highlighted this compound's potent antiproliferative activities against murine colon 26-L5 carcinoma, human HT-1080 fibrosarcoma, and murine B16-BL6 melanoma cell lines, with EC50 values of less than 14 µM. mundialsiglo21.com Another study reported EC50 values of 2.03 mM against B16-BL6 melanoma cells. orbit.com The antiproliferative effects of propolis extracts containing this compound have also been observed against human glioblastoma and astrocytoma cells, where it induced apoptosis and arrested the cell cycle. mdpi.com Furthermore, propolis extracts rich in this compound have been shown to reduce the proliferation of MDA-MB-231 breast cancer cells in a time- and dose-dependent manner. mdpi.com
The following table summarizes the antiproliferative activity of this compound against various cancer cell lines.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Measurement | Value |
|---|---|---|---|
| Colon 26-L5 | Murine Colon Carcinoma | EC50 | 1.01 µM biocrick.com |
| HT-1080 | Human Fibrosarcoma | EC50 | < 14 µM mundialsiglo21.com |
| B16-BL6 | Murine Melanoma | EC50 | < 14 µM mundialsiglo21.com |
Anti-Angiogenic Effects in In Vitro and In Vivo Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been shown to exert significant anti-angiogenic effects in both laboratory and living organism models.
In in vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis, this compound has demonstrated a potent ability to inhibit the formation of tube-like structures, a key step in angiogenesis. This inhibition is associated with its antiproliferative and apoptosis-inducing effects on these endothelial cells. researchgate.net
The anti-angiogenic properties of this compound have been confirmed in in vivo models as well. The chick embryo chorioallantoic membrane (CAM) assay, a widely used model to study angiogenesis in a living organism, has shown that this compound significantly reduces the number of newly formed blood vessels. researchgate.netscispace.com These findings suggest that this compound can disrupt the blood supply to tumors, thereby inhibiting their growth. The mechanism behind this anti-angiogenic effect involves the induction of apoptosis in endothelial cells. researchgate.net
The table below details the observed anti-angiogenic effects of this compound in different experimental models.
Table 2: Anti-Angiogenic Effects of this compound
| Model | Assay | Observation |
|---|---|---|
| HUVECs (in vitro) | Tube Formation Assay | Significantly inhibited tube formation researchgate.net |
| HUVECs (in vitro) | Proliferation Assay | Suppressed endothelial cell proliferation researchgate.net |
| HUVECs (in vitro) | Apoptosis Assay | Induced endothelial cell apoptosis researchgate.net |
Influence on Oncogenic Signaling Pathways (e.g., PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT)
The anticancer effects of this compound are mediated through its influence on critical intracellular signaling pathways that control cell growth, proliferation, and survival.
One of the key pathways affected by this compound is the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway. Research has shown that this compound treatment can inhibit the c-Raf/MEK/ERK signaling cascade. researchgate.net This pathway is frequently overactive in various cancers, and its inhibition by this compound is linked to the suppression of angiogenesis. researchgate.net
While direct evidence for this compound's effect on the PI3K/AKT/mTOR pathway is still emerging, studies on related compounds and propolis extracts suggest this is a likely target. The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. mdpi.commicrobe-investigations.comnih.gov
Similarly, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a crucial role in cytokine-mediated cell proliferation and survival, is another potential target. mdpi.commdpi.commdpi.com While some synthetic analogues of this compound have been specifically designed to inhibit the JAK2/STAT signaling pathway, further research is needed to fully elucidate the direct effects of this compound on this cascade. researchgate.net
Sensitization of Cancer Cells to Conventional Therapies
A promising strategy in cancer treatment is the use of non-toxic natural compounds to enhance the efficacy of conventional therapies like chemotherapy and radiotherapy. biointerfaceresearch.comnih.gov Propolis and its flavonoid components have been shown to sensitize cancer cells to these treatments, potentially by inhibiting pathways like NF-κB that contribute to drug resistance. mdpi.commdpi.com
While this compound is a known bioactive component of propolis, direct studies focusing specifically on its ability to sensitize cancer cells to conventional therapies are limited. However, given the known chemo- and radio-sensitizing effects of propolis extracts, it is plausible that this compound contributes to this activity. mdpi.com For example, caffeic acid phenethyl ester (CAPE), a related compound, has been shown to act synergistically with chemotherapy and radiotherapy in nasopharyngeal carcinoma cells. researchgate.net Further investigation is required to determine the specific role of this compound in enhancing the effectiveness of standard cancer treatments.
Antimicrobial Properties
This compound has demonstrated notable antibacterial properties. It is one of the active esters found in propolis, a natural resinous substance collected by honeybees that is known for its antimicrobial effects. nih.govnih.gov
Specific studies have quantified the antibacterial efficacy of this compound. In one study, caffeic acid benzyl ester (CABE) was tested against Paenibacillus larvae, the causative agent of American Foulbrood in honeybees. It was found to be effective in inhibiting the growth of this bacterium, with a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 125 µg/mL. nih.gov When used in combination with other caffeic acid esters, its efficacy was even greater. nih.gov The mechanism of its bactericidal action is thought to involve the generation of oxidative stress within the bacterial cells. nih.gov While some sources indicate its activity against Gram-positive bacteria, more extensive research is needed to establish its full spectrum of antibacterial efficacy. americanchemicalsuppliers.com
The table below presents the known antibacterial efficacy of this compound against a specific bacterial strain.
Table 3: Antibacterial Efficacy of this compound
| Bacterial Strain | Measurement | Value |
|---|---|---|
| Paenibacillus larvae | MIC | 125 µg/mL nih.gov |
The antiviral properties of propolis have been attributed to its various components, including phenolic acids and their esters like this compound. mdpi.com Propolis extracts have shown activity against a range of viruses, including herpes simplex virus (HSV-1 and HSV-2). mdpi.com
However, there is a lack of studies that have specifically isolated and tested the antiviral efficacy of pure this compound against particular viruses. Much of the research in this area has focused on the related compound, caffeic acid, which has demonstrated inhibitory effects against several viruses, including Ilhéus virus, in laboratory settings. mdpi.comnih.gov Therefore, while this compound is a component of a substance with known antiviral properties, its direct antiviral cellular effects remain an area that requires further scientific investigation.
Antifungal Activities
The antifungal potential of this compound is primarily understood through studies of propolis extracts, where it is a significant constituent. Direct research on the isolated compound's antifungal spectrum is limited, but the activity of extracts provides valuable insights.
Organic extracts from French propolis, which contains this compound, have demonstrated significant antifungal activity against the human pathogenic yeasts Candida albicans and Candida glabrata. nih.gov In laboratory tests, these extracts showed a Minimum Inhibitory Concentration required to inhibit 80% of fungal growth (MIC80) between 16 and 31 µg/mL for both Candida species. nih.gov However, the activity against the filamentous fungus Aspergillus fumigatus was weak, with a MIC80 of 250 µg/mL. nih.gov The antimicrobial effects of propolis are often attributed to the synergistic action of its various phenolic components, including caffeic acid derivatives and flavonoids, which can increase fungal membrane permeability. nih.gov
While specific MIC values for pure this compound against fungi are not widely reported, studies on similar compounds suggest the potential of this chemical class. For instance, methyl caffeate, another ester of caffeic acid, has been identified as the most active among several alkyl esters, with a MIC of 512 µg/mL against various strains of C. albicans, C. tropicalis, and C. krusei. humanjournals.com Furthermore, benzyl cinnamate, a structurally related benzyl ester, has shown potent activity against Candida albicans. humanjournals.com Although not direct evidence, these findings support the likelihood of this compound possessing intrinsic antifungal properties. In contrast, its antibacterial activity has been quantified, with caffeic acid benzyl ester showing a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against the bacterium Paenibacillus larvae. researchgate.net
| Substance | Fungal Strain | Measurement | Result (µg/mL) | Reference |
|---|---|---|---|---|
| French Propolis Organic Extract | Candida albicans | MIC80 | 16 - 31 | nih.gov |
| French Propolis Organic Extract | Candida glabrata | MIC80 | 16 - 31 | nih.gov |
| French Propolis Organic Extract | Aspergillus fumigatus | MIC80 | 250 | nih.gov |
| Methyl Caffeate | Candida spp. | MIC | 512 | humanjournals.com |
Immunomodulatory Effects
This compound demonstrates significant immunomodulatory capabilities by influencing the behavior of immune cells and the signaling pathways that govern inflammatory responses.
Polyphenols, the class of compounds to which this compound belongs, are known to regulate immune cells within the tumor microenvironment, highlighting their potential to block immune escape and inhibit tumor growth. mdpi.com These compounds can enhance the antitumor activity of Natural Killer (NK) cells, promote the differentiation of immature myeloid-derived suppressor cells (MDSCs) into mature immune cells, and shift tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype towards an anti-tumor M1 phenotype. mdpi.com
A key mechanism of this compound's immunomodulatory action is its ability to inhibit the production of inflammatory mediators. nih.gov Research has shown that this compound is a potent inhibitor of nitric oxide (NO) production in macrophage-like J774.1 cells. This inhibitory effect is significant, with a reported half-maximal inhibitory concentration (IC50) of 13.8 µM, which is more potent than the reference inhibitor L-NMMA (IC50 of 32.9 µM). The inhibition of NO, a key signaling and cytotoxic molecule in inflammation, is directly correlated with the anti-inflammatory properties of the compound.
In addition to NO, this compound is implicated in the regulation of pro-inflammatory cytokines. humanjournals.com Studies on its analog, CAPE, have demonstrated the ability to increase the secretion of several key cytokines, including Interleukin-2 (IL-2), Interleukin-4 (IL-4), and Interferon-gamma (IFN-γ), in mice. dovepress.com This indicates that beyond simple anti-inflammatory actions, these compounds can selectively enhance certain immune pathways, such as the Th1 response (indicated by IFN-γ and IL-2) and Th2 response (indicated by IL-4), contributing to a complex immunomodulatory profile. dovepress.com
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 13.8 | |
| Caffeic Acid Phenethyl Ester (CAPE) | 7.64 | |
| Cinnamyl Caffeate | 9.53 | |
| L-NMMA (Positive Control) | 32.9 |
Modulation of Immune Cell Responses
Neuroprotective Potential and Mechanistic Insights
This compound and its related esters exhibit promising neuroprotective properties, primarily through the mitigation of neuroinflammation and direct protection against neuronal cell death.
Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. This compound's anti-inflammatory properties are central to its neuroprotective potential. nih.gov The compound and its analogs, like CAPE, can protect the nervous system by suppressing brain inflammation. researchgate.net The mechanism for this often involves the modulation of key inflammatory signaling pathways. CAPE has been shown to block NF-κB-mediated neuronal inflammation, which in turn inhibits the expression of proinflammatory cytokines. This action helps to reduce the damaging inflammatory cascade that contributes to neuronal injury in conditions like cerebral ischemia.
This compound offers direct protection to neurons by interfering with apoptotic (programmed cell death) pathways. Studies have demonstrated that both this compound and CAPE can protect neuronal cells from apoptosis. In human umbilical vein endothelial cells (HUVECs), a model for studying cell death signaling, this compound was found to induce apoptosis in proliferating cells by activating the intrinsic mitochondrial pathway. This involved the activation of initiator caspase-9 and executioner caspase-3, as well as the cleavage of Poly (ADP-ribose) polymerase (PARP).
In neuronal contexts, related caffeic acid esters have been shown to be highly effective. Methyl caffeate protects neuronal cells from damage induced by hydrogen peroxide (H2O2), an effect associated with the inhibition of caspase-3 and cathepsin D. Similarly, CAPE has been shown to protect neurons from oxidative stress-induced death by blocking the release of cytochrome c from mitochondria and inhibiting caspase-3 activity. researchgate.net It also mitigates neuronal death in animal models of traumatic brain injury. In cellular models of Parkinson's disease, CAPE treatment restored levels of the anti-apoptotic protein Bcl-2 and reduced levels of the pro-apoptotic protein Bax. These findings collectively indicate that this compound and its analogs can prevent neuronal loss by intervening at critical points in the cell death cascade.
Cytoprotective Activities
Protection Against Oxidative Injury
This compound (BZC) has demonstrated significant cytoprotective activity by defending cells against oxidative injury. Research involving hydrogen peroxide (H₂O₂)-induced oxidative stress in rat cardiomyocytes (H9c2 cells) has shown that BZC can effectively mitigate the damage. In these studies, pre-treatment with this compound helped to counteract the decrease in cell viability caused by H₂O₂. rsc.orgjst.go.jpnih.gov Its protective effects are considered potent, often compared to other well-known caffeic acid esters.
One study highlighted that among several active compounds isolated from Chinese propolis, three caffeates—this compound (BZC), caffeic acid phenethyl ester (CAPE), and cinnamyl caffeate (CNC)—exhibited stronger cytoprotective effects against oxidative injury than other isolated polyphenols like chrysin (B1683763) and pinobanksin. rsc.orgresearchgate.net These caffeate derivatives were shown to increase the cellular antioxidant potential of the H9c2 cardiomyocytes. rsc.orgjst.go.jp Specifically, treatment with these compounds led to an increase in the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx), crucial antioxidant enzymes, while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net
Table 1: Comparative Cytoprotective Effects of Caffeates against H₂O₂-Induced Oxidative Injury in H9c2 Cells
| Compound | Protective Effect against Oxidative Injury | Relative Potency |
|---|---|---|
| This compound (BZC) | Strong | Comparable to CAPE and CNC; stronger than chrysin, pinobanksin, and DMCA. rsc.orgjst.go.jpresearchgate.net |
| Caffeic Acid Phenethyl Ester (CAPE) | Strong | Comparable to BZC and CNC; stronger than chrysin, pinobanksin, and DMCA. rsc.orgjst.go.jpresearchgate.net |
| Cinnamyl Caffeate (CNC) | Strong | Comparable to BZC and CAPE; stronger than chrysin, pinobanksin, and DMCA. rsc.orgjst.go.jpresearchgate.net |
| Chrysin | Weaker | Less effective than BZC, CAPE, and CNC. rsc.orgresearchgate.net |
| Pinobanksin | Weaker | Less effective than BZC, CAPE, and CNC. rsc.orgresearchgate.net |
| 3,4-dimethoxycinnamic acid (DMCA) | Weaker | Less effective than BZC, CAPE, and CNC. rsc.orgresearchgate.net |
Regulation of Intracellular Calcium Homeostasis
A critical aspect of this compound's cytoprotective mechanism is its ability to regulate intracellular calcium ion ([Ca²⁺]i) homeostasis, which is often disrupted during oxidative stress. rsc.orgjst.go.jpresearchgate.net Exposure of H9c2 cardiomyocytes to hydrogen peroxide leads to a significant elevation in intracellular calcium levels, contributing to cell injury and apoptosis. researchgate.net
Studies have shown that pretreatment with this compound, along with CAPE and CNC, can significantly decrease the H₂O₂-induced elevation of [Ca²⁺]i. rsc.orgjst.go.jpresearchgate.net By preventing this overload of intracellular calcium, this compound helps to maintain cellular integrity and prevent the downstream activation of apoptotic pathways. researchgate.net This regulatory effect on calcium homeostasis is a key component of its protective action in cardiac cells under oxidative stress. rsc.orguniv-antilles.fr
Other Emerging Pharmacological Applications
Enzyme Modulation in Microbial Systems
This compound is involved in enzyme modulation within certain microbial systems. Research has indicated that caffeates can stimulate hydrogen-dependent caffeate reduction in microbes. globalresearchonline.net This process is of interest in biotechnology for applications such as bioremediation and biofuel production, where the compound can act as a co-substrate or biocatalyst in fermentation processes. globalresearchonline.net The ability of microorganisms to enzymatically modify caffeates highlights a potential application for this compound in industrial microbial engineering.
Anti-Diabetic Effects through Enzyme Inhibition
An emerging area of research for this compound is its potential as an anti-diabetic agent through the inhibition of key digestive enzymes. The inhibition of intestinal α-glucosidase is a therapeutic strategy for managing type II diabetes, as it delays carbohydrate digestion and reduces postprandial glucose absorption.
In a study analyzing fractions of Egyptian propolis for their α-glucosidase inhibitory activity, a sub-fraction containing benzyl-trans-caffeate was identified. globalresearchonline.net This particular sub-fraction demonstrated moderate α-glucosidase inhibitory activity. globalresearchonline.net The presence of this compound in a fraction with notable enzyme inhibition suggests its potential contribution to this anti-diabetic effect, warranting further investigation into its specific inhibitory potency against α-glucosidase and α-amylase. globalresearchonline.net
Potential in Dental Caries Prevention
This compound, a compound found in propolis, has demonstrated potential in the prevention of dental caries. cuni.czunimib.itscribd.com Its mechanism of action is multifaceted, involving the inhibition of key bacterial enzymes and the disruption of biofilm formation, which are critical processes in the development of cavities. cuni.cz
Dental caries is a widespread infectious disease characterized by the demineralization of tooth structures. nih.govnih.gov This process is primarily driven by acids produced by oral bacteria, most notably Streptococcus mutans, through the fermentation of dietary sugars. nih.govactascientific.com The formation of a biofilm, or plaque, on the tooth surface creates an environment where these acids can accumulate and damage the enamel. mdpi.com
Key to the development of this biofilm is the production of glucans by glucosyltransferase (GTF) enzymes secreted by S. mutans. scielo.org.arnih.gov These glucans act as a scaffold, allowing bacteria to adhere to the tooth surface and to each other, forming a resilient biofilm matrix. scielo.org.ar
Research has shown that this compound can interfere with this process. It is one of the components in propolis that contributes to the inhibition of glucosyltransferase activity. cuni.cz By limiting the function of this enzyme, this compound can reduce the production of the sticky glucans necessary for biofilm formation, thereby hindering the ability of S. mutans to establish a cariogenic plaque. cuni.cznih.gov
Furthermore, some studies suggest that related cinnamic acid derivatives can inhibit matrix metalloproteinases (MMPs), which are enzymes that degrade the organic components of dentin, further contributing to the progression of caries. nih.govresearchgate.net While direct studies on this compound's MMP inhibition in a dental context are limited, its inclusion in a study assessing various cinnamic acid derivatives against MMP3 highlights its potential relevance in this area. nih.govresearchgate.net
The potential of this compound and related compounds to disrupt these key pathological processes underscores their promise as natural agents in the prevention of dental caries. researchgate.net
Structure Activity Relationship Sar Studies of Benzyl Caffeate and Its Analogues
Impact of Ester Moiety on Biological Activities
The ester linkage in benzyl (B1604629) caffeate, formed from the carboxyl group of caffeic acid and benzyl alcohol, is a critical determinant of its bioactivity. evitachem.com The nature of this ester group significantly influences the compound's lipophilicity, cell permeability, and interaction with molecular targets.
Research comparing various caffeic acid esters has revealed that the size and character of the alcohol-derived portion of the ester (the moiety) can dramatically alter efficacy. For instance, in studies on the inhibition of nitric oxide (NO) production, a key process in inflammation, benzyl caffeate and its close analogue, caffeic acid phenethyl ester (CAPE), demonstrated potent inhibitory activities. researchgate.net Specifically, this compound, CAPE, and cinnamyl caffeate showed stronger inhibition than the control substance, N(G)-monomethyl-L-arginine (L-NMMA). researchgate.net This highlights that an aromatic ester moiety, such as benzyl or phenethyl, can confer significant biological advantages over simpler alkyl esters or the parent caffeic acid.
The superiority of these aromatic esters is often attributed to their increased lipophilicity, which facilitates easier passage through cell membranes to reach intracellular targets. researchgate.net Furthermore, the specific shape and electronic properties of the benzyl and phenethyl groups can lead to more effective binding within the active sites of target enzymes or receptors.
Studies have also contrasted the activity of caffeic acid esters with that of caffeic acid amides. In an investigation of melanogenesis inhibitors, a cyclohexyl ester of caffeic acid was found to be more potent than its corresponding cyclohexyl amide, suggesting that the ester functional group itself is crucial for this specific biological action. scinews.uz The esterification of caffeic acid's carboxyl group generally has a pronounced effect on its bioactivity, a phenomenon not always observed with derivatives of the related dihydrocaffeic acid. researchgate.net
The following table summarizes the inhibitory concentration (IC₅₀) values of various caffeic acid esters against nitric oxide production, illustrating the impact of the ester moiety.
| Compound | Ester Moiety | NO Inhibition IC₅₀ (µM) |
|---|---|---|
| Caffeic acid phenethyl ester (CAPE) | Phenethyl | 7.64 |
| Cinnamyl caffeate | Cinnamyl | 9.53 |
| This compound | Benzyl | 13.8 |
| N(G)-monomethyl-L-arginine (L-NMMA) (Control) | - | 32.9 |
Data sourced from scientific literature. researchgate.net
Influence of Alkyl Chain Length and Substituents on Efficacy
Studies on a series of n-alkyl caffeates have demonstrated a "cut-off effect" in their antioxidant activity within oil-in-water emulsions. mdpi.com The antioxidant efficacy was observed to increase with the length of the alkyl chain up to a certain point (e.g., octyl caffeate), after which a further increase in chain length led to a decrease in activity. mdpi.com This phenomenon is thought to occur because shorter-chain esters are too polar and remain in the aqueous phase, while very long-chain esters are too non-polar and are sequestered within the oil phase. Esters with an optimal chain length, like octyl caffeate, concentrate at the oil-water interface where lipid oxidation primarily occurs. mdpi.com Similarly, for antibacterial activity against Escherichia coli and Staphylococcus aureus, caffeic acid esters with medium-length linear alkyl chains, such as propyl, butyl, and pentyl caffeate, showed potent activity. researchgate.net
In the context of antifungal activity against Candida species, a different trend was observed. The introduction of bulkier alkyl groups on the ester side chain resulted in a decrease in antifungal effect. humanjournals.com Methyl caffeate was the most active, while butyl caffeate was inactive, suggesting that for this specific activity, smaller ester groups are preferred. humanjournals.com
Beyond chain length, the presence of substituents on the aromatic ring of the ester moiety, as in this compound analogues, also plays a crucial role. SAR studies indicate that adding electron-withdrawing groups to the benzene (B151609) ring can enhance biological activity. mdpi.com For example, di-(4-chlorobenzyl) caffeate demonstrated significant antibacterial activity, underscoring that specific substitutions can potentiate the efficacy of the parent compound. researchgate.net
The tables below present data on how alkyl chain length and substituents affect the cytotoxic and antibacterial activities of caffeic acid esters.
| Compound | Alkyl Chain | IC₅₀ (µM) |
|---|---|---|
| Hexadecyl caffeate | C16 | 3.0 |
| Octadecyl caffeate | C18 | 9.4 |
Data sourced from scientific literature. mdpi.com
| Compound | Ester Group | MIC against E. coli (µM) | MIC against S. aureus (µM) |
|---|---|---|---|
| Propyl caffeate | Propyl | ~0.20 | >0.20 |
| Butyl caffeate | Butyl | ~0.20 | ~0.20 |
| Pentyl caffeate | Pentyl | ~0.20 | >0.20 |
| Di-(4-chlorobenzyl) caffeate | Di-(4-chlorobenzyl) | 0.23 | >0.29 |
Data sourced from scientific literature. researchgate.net
Conformational and Stereochemical Considerations in Activity Modulation
The structures of sesquiterpenoids, a class of natural products that includes caffeic acid conjugates, are noted for their diversity and complex stereochemistry. nih.gov This complexity is also relevant to caffeic acid derivatives. For example, homoisoflavonoids, which are structurally related to this compound, can exist as different geometric isomers (E- and Z-isomers). researchgate.net These isomers often exhibit distinct biological activities because their different shapes affect their ability to interact with biological targets. Photoisomerization can be used to convert the more stable E-isomer into the Z-isomer, allowing for the separate evaluation of their effects. researchgate.net
While specific conformational analyses of this compound are not extensively detailed in the provided context, the principles apply broadly. The flexibility of the ester linkage and the rotational freedom of the benzyl and caffeoyl groups mean the molecule can adopt various conformations. It is likely that only a specific conformation, the "bioactive conformation," is responsible for its pharmacological effects. Computational modeling and structural analysis techniques like NMR spectroscopy are used to determine the most stable and likely bioactive conformations. researchgate.net
Furthermore, SAR studies of related compounds have shown that stereochemistry is critical. For some caffeic acid amide analogues, the activity is dependent on having a specific (e.g., L-stereochemistry) configuration. This implies that the target receptor or enzyme is stereospecific, meaning it can distinguish between mirror-image molecules (enantiomers) and will only bind effectively to one of them. While this compound itself is not chiral, the introduction of chiral centers into its analogues would necessitate careful consideration of stereochemical effects on activity.
Pharmacokinetics, Biotransformation, and Metabolite Identification of Benzyl Caffeate
Absorption, Distribution, and Excretion Profiles
Detailed studies on the absorption, distribution, and excretion of benzyl (B1604629) caffeate are not extensively available. However, research on other caffeic acid esters provides a likely profile. For instance, after oral administration in rats, caffeic acid esters are known to be hydrolyzed to caffeic acid in vivo. rsc.org The absorption of these compounds can be relatively rapid.
In studies of the similar compound, bornyl caffeate, after intramuscular injection, it is slowly absorbed, leading to prolonged, lower blood serum levels compared to other parenteral penicillins. drugbank.com Once in the bloodstream, it is distributed throughout the body tissues, with the highest concentrations found in the kidneys and lesser amounts in the liver, skin, and intestines. drugbank.com A significant portion of penicillin G, the active component of procaine (B135) benzylpenicillin, binds to serum protein (approximately 60%). drugbank.com
Excretion is predominantly through the kidneys. drugbank.com For procaine benzylpenicillin, approximately 60-90% of a dose is excreted in the urine within 24 to 36 hours. drugbank.com The elimination is rapid, with a plasma half-life of about 30 minutes for benzylpenicillin administered intramuscularly. drugbank.com
Major Metabolic Pathways (e.g., Glucuronidation, Sulfation, O-Methylation, Reduction, Oxidation, Hydrolysis)
The metabolism of benzyl caffeate is expected to follow pathways common to other caffeic acid esters, involving both Phase I and Phase II biotransformation reactions. rsc.orgresearchgate.net These reactions primarily aim to increase the polarity of the compound, facilitating its elimination from the body. rsc.org
Phase I Metabolism:
Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, breaking down the compound into its constituent parts: caffeic acid and benzyl alcohol. evitachem.com This is a major initial metabolic step for caffeic acid esters. rsc.org
Oxidation: The catechol moiety of the caffeic acid portion can be oxidized to form quinones and other oxidized phenolic derivatives. evitachem.com
Reduction: The double bond in the propenoic acid side chain can undergo reduction to yield dihydro derivatives. evitachem.com
Phase II Metabolism:
Glucuronidation: The hydroxyl groups on the caffeic acid moiety are primary sites for glucuronidation, a common pathway for detoxifying phenolic compounds. rsc.orgresearchgate.net
Sulfation: Similar to glucuronidation, sulfation of the hydroxyl groups can occur, leading to the formation of sulfate (B86663) conjugates. rsc.orgresearchgate.net
O-Methylation: The catechol group can be methylated by catechol-O-methyltransferase (COMT) to form ferulic acid and isoferulic acid derivatives. rsc.orgresearchgate.netresearchgate.net This O-methylation is a key metabolic pathway. rsc.orgresearchgate.netrsc.org
Studies on bornyl caffeate in rats have confirmed that glucuronidation, sulfation, O-methylation, and reduction are the main metabolic pathways. rsc.orgresearchgate.net Glycine (B1666218) conjugation has also been identified as a metabolic route. rsc.orgresearchgate.net
Table 1: Predicted Major Metabolic Pathways of this compound
| Metabolic Pathway | Description | Primary Metabolites |
|---|---|---|
| Phase I | ||
| Hydrolysis | Cleavage of the ester bond. | Caffeic acid, Benzyl alcohol |
| Oxidation | Formation of quinones from the catechol group. | Quinone derivatives |
| Reduction | Saturation of the side chain double bond. | Dihydrocaffeic acid derivatives |
| Phase II | ||
| Glucuronidation | Conjugation with glucuronic acid. | Caffeic acid glucuronides |
| Sulfation | Conjugation with a sulfate group. | Caffeic acid sulfates |
| O-Methylation | Addition of a methyl group to a hydroxyl group. | Ferulic acid, Isoferulic acid |
Identification and Characterization of this compound Metabolites
Direct identification of this compound metabolites in vivo is not well-documented. However, based on the metabolism of the similar compound, bornyl caffeate, a range of metabolites can be predicted. In a study on bornyl caffeate, a total of 30 metabolites were identified in rats. rsc.orgresearchgate.net These included products of hydrolysis, reduction, oxidation, glucuronidation, sulfation, O-methylation, and glycine conjugation. rsc.orgresearchgate.net
The primary metabolite is expected to be caffeic acid, resulting from the hydrolysis of the ester bond. rsc.org Caffeic acid itself is further metabolized into various conjugates. The benzyl moiety would likely be metabolized to benzoic acid and subsequently conjugated.
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a powerful technique used to identify such metabolites in biological samples like plasma, urine, and feces. rsc.orgnih.gov For instance, in the analysis of bornyl caffeate, this method allowed for the identification of numerous phase I and phase II metabolites. rsc.org
Table 2: Predicted Metabolites of this compound Based on Bornyl Caffeate Studies
| Metabolite Class | Specific Examples (Predicted) | Method of Identification |
|---|---|---|
| Phase I Metabolites | Caffeic acid, Dihydrocaffeic acid, Hydroxylated derivatives | HPLC-MS/MS |
| Phase II Metabolites | Caffeic acid glucuronides, Caffeic acid sulfates, Ferulic acid, Isoferulic acid, Glycine conjugates | HPLC-MS/MS |
Pharmacokinetic Modeling and Parameters (referencing similar compounds)
Due to the lack of direct studies on this compound, pharmacokinetic modeling and parameters are inferred from studies on similar compounds like bornyl caffeate.
In a study on rats, the pharmacokinetic profile of bornyl caffeate was found to fit a three-compartment open model, while its major metabolite, caffeic acid, fitted a two-compartment open model. rsc.orgresearchgate.net The time to reach peak plasma concentration (Tmax) for bornyl caffeate was 0.53 hours, with a maximum plasma concentration (Cmax) of 409.33 ng/mL. rsc.orgresearchgate.netrsc.org
Compared to caffeic acid administered alone, bornyl caffeate exhibited an increased elimination half-life (T1/2β), a larger area under the concentration-time curve (AUC), and a decreased absorption half-life (T1/2α), while the Cmax was similar. rsc.orgresearchgate.netrsc.org These findings suggest that esterification of caffeic acid can prolong its therapeutic effect. rsc.orgresearchgate.netrsc.org
Table 3: Pharmacokinetic Parameters of Bornyl Caffeate in Rats (for comparison)
| Parameter | Value | Interpretation |
|---|---|---|
| Tmax | 0.53 h | Rapid absorption |
| Cmax | 409.33 ng/mL | Peak plasma concentration achieved |
| Pharmacokinetic Model | Three-compartment open model | Describes the distribution and elimination of the drug in the body |
Preclinical Safety and Toxicological Considerations
In Vitro and In Vivo Toxicity Assessments
Benzyl (B1604629) caffeate, a phenolic compound found in sources like propolis, has been evaluated in various preclinical models to understand its biological activities and toxicological profile. In vitro and in vivo studies have explored its effects on different cell types and animal models.
In Vitro Assessments: Research on human umbilical vein endothelial cells (HUVECs) has shown that benzyl caffeate can inhibit angiogenesis by inducing apoptosis (programmed cell death) and exerting antiproliferative effects on these endothelial cells. researchgate.net Further studies have indicated that among several compounds isolated from active fractions of Cirsium pascuarense, three caffeates, including this compound and caffeic acid phenethyl ester (CAPE), demonstrated stronger cytoprotective effects against H₂O₂-induced cell viability decreases compared to other constituents like chrysin (B1683763) and pinobanksin. researchgate.net These caffeates were found to increase the cellular antioxidant potential in H9c2 cells, lower intracellular calcium ion levels, and prevent apoptosis. researchgate.net
In studies using murine macrophage-like J774.1 cells, this compound, along with other CAPE analogues, was identified as a potent inhibitor of nitric oxide (NO) production. pharm.or.jp While excessive NO can be pathogenic, this inhibitory effect is considered a potential anti-inflammatory property. pharm.or.jp However, the same research noted that CAPE analogues with longer carbon chains in their alcoholic part exhibited toxic effects on the J774.1 cells, suggesting that the structure of the ester group influences cytotoxicity. pharm.or.jp
In Vivo Assessments: An in vivo study using the chick embryo chorioallantoic membrane (CAM) model demonstrated that this compound significantly reduced the number of newly formed blood vessels. researchgate.net This antiangiogenic effect aligns with the in vitro findings on endothelial cells. researchgate.net Western blot analysis suggested that this effect is achieved through the induction of apoptosis via signaling pathways involving caspase-9, caspase-3, and the inhibition of the c-Raf/MEK/ERK signaling pathway. researchgate.net
Summary of In Vitro and In Vivo Toxicological Findings for this compound
| Model | Type | Finding | Reference |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | In Vitro | Inhibited angiogenesis through apoptosis and antiproliferative effects. | researchgate.net |
| H9c2 Cardiac Myoblasts | In Vitro | Exerted cytoprotective effects, increased antioxidant potential, and prevented apoptosis. | researchgate.net |
| Murine Macrophage-like J774.1 cells | In Vitro | Potently inhibited nitric oxide (NO) production. Related analogues with longer chains showed toxicity. | pharm.or.jp |
| Chick Embryo Chorioallantoic Membrane (CAM) | In Vivo | Significantly reduced the formation of new blood vessels. | researchgate.net |
Potential for Genotoxicity Studies (General Context)
Genotoxicity refers to the ability of a substance to damage the genetic material (DNA and chromosomes) within a cell. While comprehensive genotoxicity data specifically for isolated this compound is not widely available, related studies on propolis and its constituents offer some insights.
Compounds that can reduce the DNA damage caused by genotoxic agents are known as antigenotoxic agents. nih.gov this compound is listed among numerous natural compounds that are considered in the context of antigenotoxic effects. nih.gov Research on propolis has suggested that its compounds may be less genotoxic to normal cells compared to some anti-cancer drugs. waocp.org
A study evaluating propolis extracts using the Comet assay, a method for detecting DNA damage, was conducted on CCL-1 cells. nih.gov this compound was identified as a component of these extracts. The study found that the solvents used for extraction demonstrated moderate to subtle genotoxicity, and suggested that the components of the solvents, rather than the propolis constituents, may have played a key role in the observed effects. nih.gov This highlights the importance of distinguishing the effects of the compound itself from other variables in experimental setups.
Immunogenicity and Allergenic Potential (as observed with propolis constituents)
Propolis is recognized as a significant cause of contact allergy, and several of its constituents, including this compound, have been identified as allergens. dermnetnz.orgacs.org Immunogenicity is the ability of a substance to provoke an immune response, which can sometimes manifest as an allergy.
This compound is frequently cited as a sensitizer (B1316253) in individuals with allergies to propolis, a resinous substance used by bees in beehive construction. dermnetnz.orgfrontiersin.org In regions like middle Europe, where poplar trees are a primary source for propolis resin, caffeic acid esters (caffeates) are the main responsible allergens. acs.orgresearchgate.net
Clinical patch testing in patients sensitive to propolis has confirmed the allergenic potential of this compound. In one study, phenylethyl caffeate was the leading contact allergen, producing positive reactions in 20 patients, while this compound elicited strong responses in 18 patients. researchgate.net Another report identified caffeic acid phenethyl ester (CAPE) as the primary contact allergen in propolis, followed by this compound, 3-methyl-2-butenyl (B1208987) caffeate, and geranyl caffeate. frontiersin.org The widespread use of propolis in biocosmetics and other health products is a common source of exposure for sensitized individuals. dermnetnz.org
Allergenic Potential of this compound in Propolis
| Finding | Context | Reference |
|---|---|---|
| Identified as a major sensitizer in propolis. | General literature on propolis allergy. | dermnetnz.org |
| Considered a primary contact allergen, second to CAPE. | Review of propolis allergens. | frontiersin.org |
| Elicited strong positive reactions in 18 propolis-sensitive patients. | Patch test studies (1995-2005). | acs.orgresearchgate.net |
| Caffeates are the responsible allergens in propolis from middle Europe. | Geographical studies of propolis allergens. | researchgate.net |
Encapsulation Strategies (e.g., Liposomal Formulations, Nanostructured Lipid Carriers)
Encapsulation involves entrapping a bioactive compound within a carrier material to shield it from the external environment, thereby improving its stability and delivery. nih.gov While specific research on the encapsulation of this compound is not extensively documented, studies on analogous phenolic compounds, such as caffeic acid and caffeic acid phenethyl ester (CAPE), provide strong evidence for the feasibility and benefits of using systems like liposomes and nanostructured lipid carriers (NLCs). nih.govnih.govjapsonline.com
Liposomal Formulations: Liposomes are microscopic, spherical vesicles composed of one or more phospholipid bilayers surrounding an aqueous core. nih.govnih.gov This structure makes them highly versatile, as they can encapsulate both hydrophilic compounds in their aqueous center and lipophilic (hydrophobic) compounds, like this compound, within the lipid bilayer. nih.gov Composed of biocompatible and biodegradable lipids that mimic natural cell membranes, liposomes are known for their low toxicity and non-immunogenicity. nih.gov Research on a nano-liposomal formulation of CAPE, a close structural relative of this compound, demonstrated that such carriers are effective for delivering these types of actives. nih.gov The formulation of liposomes typically involves methods like thin-film hydration, where a lipid film is hydrated with an aqueous solution, leading to the self-assembly of the lipids into vesicles. nih.govnih.gov
Nanostructured Lipid Carriers (NLCs): NLCs represent a second generation of lipid nanoparticles, developed to overcome some limitations of their predecessors, the solid lipid nanoparticles (SLNs). nih.gov NLCs are composed of a blend of solid and liquid lipids, creating a less-ordered, imperfect crystalline matrix. nih.govnih.gov This disorganized structure offers several key advantages, including higher drug-loading capacity and reduced expulsion of the encapsulated drug during storage. nih.gov
Given this compound's lipophilic nature, it can be efficiently incorporated into the lipid matrix of NLCs. Studies involving the encapsulation of caffeic acid into NLCs have successfully demonstrated the potential of this approach for topical anti-inflammatory applications. japsonline.comresearchgate.net The preparation of NLCs can be achieved through various methods, including solvent diffusion, where the lipids and drug are dissolved in a water-miscible organic solvent which is then diffused into an aqueous phase, causing the NLCs to precipitate. japsonline.comnih.gov
Table 1: Comparison of Liposomes and Nanostructured Lipid Carriers (NLCs) for Encapsulation
| Feature | Liposomal Formulations | Nanostructured Lipid Carriers (NLCs) |
|---|---|---|
| Structure | One or more phospholipid bilayers enclosing an aqueous core. nih.govnih.gov | Imperfect, less-ordered matrix of solid and liquid lipids. nih.gov |
| Types of Drugs | Can encapsulate hydrophilic, lipophilic, and amphiphilic drugs. nih.gov | Primarily used for lipophilic and hydrophobic drugs. nih.gov |
| Drug Loading | Generally lower for lipophilic drugs compared to NLCs. | High drug-loading capacity due to the imperfect lipid matrix. nih.gov |
| Stability | Can be susceptible to leakage and fusion during storage. | Improved physical stability and reduced drug expulsion. nih.gov |
| Biocompatibility | High, as they are composed of naturally occurring phospholipids. nih.gov | High, composed of physiological and biocompatible lipids. nih.gov |
Enhancing Bioavailability and Targeted Delivery
A primary goal of using nanotechnology in drug delivery is to enhance bioavailability, which refers to the proportion of a drug that enters the systemic circulation and is able to have an active effect. ijpsjournal.com Phenolic compounds often suffer from poor oral bioavailability due to low water solubility and susceptibility to degradation in the gastrointestinal tract. nih.govpharmaexcipients.com Encapsulation in nanocarriers like NLCs and liposomes can significantly mitigate these issues.
Lipid-based formulations, including NLCs and self-emulsifying drug delivery systems (SEDDS), improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form. ijpsjournal.comnih.gov The small particle size of these nanocarriers provides a large surface area for absorption. ijpsjournal.com Furthermore, lipidic formulations can facilitate drug absorption via the intestinal lymphatic pathway, which bypasses the liver's first-pass metabolism—a common reason for the low bioavailability of many drugs. mdpi.comijpsjournal.com Studies on raloxifene-loaded NLCs showed a 3.75-fold enhancement in oral bioavailability compared to a plain drug suspension, highlighting the potential of this system for poorly soluble drugs. nih.gov Similarly, albumin-based nanoparticles of CAPE were shown to overcome solubility and bioavailability issues in a study on experimental colitis. nih.gov
Targeted delivery, which aims to concentrate a therapeutic compound at the site of action, can also be achieved with these systems. The surface of liposomes and NLCs can be modified with specific ligands (such as peptides or antibodies) that bind to receptors overexpressed on target cells, for instance, on cancer cells or inflamed tissues. nih.gov This strategy increases the drug's efficacy while minimizing its exposure to healthy tissues, thereby reducing potential side effects. nih.gov For example, F3 peptide-decorated liposomes have been developed for targeted drug delivery to rhabdomyosarcoma cells, which express the corresponding receptor, nucleolin. nih.gov
Controlled Release Systems for Therapeutic Applications
Controlled release drug delivery systems are designed to release a drug at a predetermined rate over a specific period. eijppr.comthepharmajournal.com This approach maintains the drug concentration within the therapeutic window, avoiding the peaks and troughs associated with conventional dosing, which can lead to toxicity or reduced efficacy, respectively. researchgate.net Encapsulation within NLCs and liposomes provides an effective mechanism for achieving controlled and sustained release. maynepharma.comjneonatalsurg.com
The release of a drug from an NLC is often biphasic: an initial burst release from the outer layers of the nanoparticle, providing a rapid onset of action, followed by a prolonged, sustained release from the inner lipid core. nih.gov This profile was observed in studies with raloxifene-loaded NLCs, which showed an initial burst release over 8 hours, followed by sustained release for up to 36 hours. nih.gov The solid lipid matrix of NLCs slows the diffusion of the encapsulated drug, making it a robust system for sustained delivery. nih.gov
Liposomes can also be engineered for controlled release. The drug release rate can be modulated by altering the lipid composition, size, and lamellarity (number of bilayers) of the vesicles. nih.gov By using lipids with higher phase transition temperatures or by incorporating cholesterol to increase membrane rigidity, the release of the encapsulated drug can be slowed, leading to a more sustained therapeutic effect. biosynth.com These systems are advantageous for treating chronic conditions where long-term, stable drug levels are required. maynepharma.com
Compound Index
Table 2: List of Compounds
| Compound Name |
|---|
| Benzyl (B1604629) alcohol |
| Benzyl caffeate |
| Benzyl ferulate |
| Bornyl caffeate |
| Caffeic acid |
| Caffeic acid phenethyl ester (CAPE) |
| Chrysin (B1683763) |
| Cinnamyl caffeate |
| Cinnamyl p-cinnamate |
| Galangin |
| Genkwanin |
| Kaempferol |
| p-Coumaric acid |
| Phenethyl caffeate |
| Pinobanksin |
| Pinobanksin-3-acetate |
| Pinocembrin |
| Rhamnazin |
Translational Research Perspectives and Future Directions
Bridging Basic Science to Clinical Applications
Translational research is the systematic effort to convert basic scientific discoveries into practical applications that enhance human health. researchgate.net This "bench-to-bedside" approach involves an iterative process where laboratory findings inform clinical development, and clinical observations, in turn, can generate new avenues for basic research. nih.gov For benzyl (B1604629) caffeate, the "basic science" foundation rests on its well-documented antioxidant, anti-inflammatory, and antiangiogenic properties. mdpi.comnih.govresearchgate.net
The potential clinical applications stemming from these properties are vast. Its anti-inflammatory and antioxidant activities suggest a role in managing chronic inflammatory diseases and conditions associated with oxidative stress. ontosight.ai Furthermore, its demonstrated ability to inhibit the formation of new blood vessels (angiogenesis) and induce programmed cell death (apoptosis) in endothelial cells presents a compelling case for its investigation as an anticancer agent. researchgate.net
The process of translating these preclinical findings into clinical use involves several key stages:
Lead Optimization: Modifying the chemical structure of benzyl caffeate to improve its efficacy, selectivity, and pharmacokinetic properties.
In-depth Preclinical Testing: Utilizing advanced cell culture and animal models to confirm efficacy and establish a preliminary safety profile.
Human Clinical Trials: Progressing through Phase I, II, and III trials to evaluate safety, dosage, and effectiveness in human subjects.
Currently, this compound research is in the early preclinical phase. Bridging the gap to clinical applications will require a concerted effort to build upon the existing basic science foundation with rigorous, targeted studies designed to answer questions of safety, efficacy, and mechanism of action in clinically relevant models.
Challenges in Preclinical Development and Translation
Despite its therapeutic promise, this compound faces significant hurdles in its journey toward clinical translation. These challenges are common for many natural products and must be systematically addressed.
Bioavailability and Stability: A primary challenge is the compound's relatively low stability and bioavailability. mdpi.com For a drug to be effective, it must reach its target site in the body at a sufficient concentration and for an adequate duration. Studies on related caffeic acid esters show they are often hydrolyzed to caffeic acid in vivo. rsc.org The metabolic fate of this compound is not fully understood, and its poor solubility could limit its absorption and therapeutic efficacy. researchgate.net Encapsulation technologies or structural modifications may be necessary to overcome these limitations. mdpi.com
Pharmacokinetics and Metabolism: There is a lack of comprehensive pharmacokinetic data for this compound. rsc.orgresearchgate.net Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for determining appropriate dosing regimens and predicting potential drug interactions. The pharmacokinetic profile of bornyl caffeate, a similar compound, has been studied, highlighting the importance of identifying metabolites to understand the full biological activity and potential toxicity. researchgate.net
Potential Allergenicity: Propolis, a primary source of this compound, is known to be a contact allergen. japsonline.comfrontiersin.org Studies have identified this compound as one of the potential sensitizing agents within propolis, a significant concern for developing it as a topical or systemic therapeutic. nih.govmonash.edu Thorough toxicological and sensitization studies are required to establish a safety profile suitable for human use.
Lack of Clinical Trials: To date, there is a notable absence of human clinical trials for this compound. frontiersin.orgnih.gov The transition from preclinical animal studies to human studies is a major bottleneck in drug development, requiring substantial funding and robust preclinical data that is not yet available for this compound.
| Challenge | Description | Potential Solution | Reference |
|---|---|---|---|
| Low Bioavailability & Stability | The compound may be poorly absorbed or rapidly degraded in the body, limiting its effectiveness. | Development of novel formulations (e.g., microencapsulation, nanoparticles), structural modification (prodrugs). | mdpi.com |
| Undefined Pharmacokinetics | The absorption, distribution, metabolism, and excretion (ADME) profile in humans is unknown. | Conducting detailed pharmacokinetic studies in animal models and eventually in Phase I human trials. | rsc.orgresearchgate.net |
| Potential Allergenicity | This compound has been identified as a potential contact allergen in propolis. | Rigorous dermatological and immunological safety testing to assess sensitization potential. | frontiersin.orgnih.govmonash.edu |
| Absence of Clinical Data | No human trials have been conducted to evaluate safety or efficacy. | Generation of a comprehensive preclinical data package to support an Investigational New Drug (IND) application. | frontiersin.org |
Synergistic Effects with Existing Therapeutic Agents
Synergism occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. mdpi.comccohs.ca This approach is a cornerstone of modern therapy, particularly in cancer treatment, where combination therapies can enhance efficacy, reduce toxicity, and overcome drug resistance. skintherapyletter.com
Phenolic compounds found in propolis, including caffeates, have shown potential for synergistic interactions with conventional chemotherapeutic agents. mdpi.com While specific studies on this compound are limited, research on related compounds provides a strong rationale for investigating its synergistic potential. The principle is that a natural compound like this compound could modulate cellular pathways that sensitize cancer cells to the effects of cytotoxic drugs. mdpi.com For example, flavonoids from propolis have been shown to enhance the efficacy of drugs like 5-fluorouracil (B62378) and doxorubicin. mdpi.com
Exploring the synergistic effects of this compound could be a highly valuable translational strategy. Potential benefits include:
Lowering the required dose of a toxic chemotherapy drug, thereby reducing side effects.
Reversing drug resistance mechanisms in cancer cells.
Targeting multiple cancer-promoting pathways simultaneously.
Future research should focus on screening this compound in combination with a panel of existing anticancer drugs against various cancer cell lines to identify promising synergistic interactions for further preclinical development.
| Phenolic Compound/Extract | Conventional Drug | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Quercetin | 5-Fluorouracil (5-FU) | Significantly inhibits growth and promotes apoptosis in esophageal cancer cells compared to either agent alone. | mdpi.com |
| Curcumin | 5-FU + Oxaliplatin (FOLFOX) | Greater growth inhibition and increased apoptosis in colon cancer cells than any treatment alone. | mdpi.com |
| Kaempferol | 5-Fluorouracil (5-FU) | Inhibits cell viability, promotes apoptosis, and induces cell cycle arrest in both chemoresistant and sensitive colon cancer cells. | mdpi.com |
| Resveratrol | Docetaxel, Paclitaxel, Doxorubicin | Confirmed synergistic effects in breast cancer studies. | mdpi.com |
| Caffeine | Ibuprofen, Paracetamol | Acts as an analgesic adjuvant, improving pain relief. | nih.govnih.gov |
Identification of Novel Molecular Targets
To advance the clinical development of this compound, it is crucial to move beyond its general antioxidant and anti-inflammatory properties and identify specific molecular targets through which it exerts its effects. Understanding these targets provides a mechanistic basis for its therapeutic activity and allows for the development of targeted therapies and biomarkers.
Research has begun to elucidate some of the molecular pathways affected by this compound. For instance, its antiangiogenic activity has been linked to the inhibition of the c-Raf/MEK/ERK signaling pathway . researchgate.net This pathway is a critical regulator of cell proliferation and survival and is often dysregulated in cancer. Furthermore, this compound has been shown to induce apoptosis through the activation of key executioner enzymes like caspase-9 and caspase-3 . researchgate.net Other studies have highlighted its potent ability to inhibit the production of nitric oxide (NO) , a molecule involved in inflammation and vasodilation. researchgate.net
While these findings are significant, they likely represent only a fraction of the compound's molecular interactions. The identification of novel targets is a key priority. Modern techniques such as proteomic profiling, thermal shift assays, and computational target prediction can be employed to uncover previously unknown binding partners of this compound. Identifying novel targets could open up new therapeutic indications and provide a more refined understanding of its potential clinical utility.
Development of Advanced Animal Models for Efficacy and Safety Studies
Preclinical evaluation in relevant animal models is a critical step in translating basic science to clinical applications. mdpi.com While initial in vivo studies of this compound have utilized models like the chick embryo chorioallantoic membrane (CAM) to demonstrate antiangiogenic effects, moving forward requires the use of more sophisticated and disease-relevant animal models. researchgate.net
The choice of animal model is crucial and depends on the therapeutic area being investigated.
For Oncology: Patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, offer a more clinically relevant platform to test efficacy than standard cell-line xenografts. Genetically engineered mouse models (GEMMs) that spontaneously develop tumors resembling human cancers are also powerful tools.
For Inflammatory Diseases: Models such as collagen-induced arthritis in mice or dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis can be used to evaluate the anti-inflammatory potential of this compound in conditions mimicking rheumatoid arthritis or inflammatory bowel disease.
For Metabolic Diseases: The use of streptozotocin-induced diabetic mice provides a standard model for evaluating potential antidiabetic compounds. mdpi.com
These advanced models are essential not only for demonstrating efficacy but also for conducting detailed safety and toxicology studies. They allow for the investigation of the compound's effects on various organ systems and help establish a safe dose range for initial human trials.
Computational and In Silico Approaches in this compound Research
In silico research, which involves computer-based simulations and modeling, is an increasingly powerful tool in drug discovery and development. researchgate.nethgc.jp These computational approaches can accelerate the research process, reduce costs, and provide insights that are difficult to obtain through traditional laboratory methods alone.
For this compound, in silico methods have already been applied to predict its biological activities.
Molecular Docking: This technique predicts how a compound like this compound binds to the three-dimensional structure of a protein target. One study used molecular docking to investigate the interaction between this compound and the protective antigen of the anthrax toxin, identifying it as a compound with high interaction potential. researchgate.net
Virtual Screening: This involves computationally screening large libraries of compounds against a specific target. An inverse approach was used to screen compounds from propolis, including this compound, against 18 known targets for type 2 diabetes, identifying it as having potential similarity to the drug nateglinide (B44641). mdpi.com
These methods can be further leveraged to:
Predict ADME properties to identify potential bioavailability issues early on.
Identify potential off-target effects and predict toxicity.
Guide the design of new this compound derivatives with improved potency and selectivity.
By integrating in silico approaches with experimental work, researchers can more efficiently prioritize compounds and targets for further investigation.
| Study Focus | Computational Method(s) | Key Finding for this compound | Reference |
|---|---|---|---|
| Interaction with Anthrax Toxin | Molecular Docking (SwissDock, BSP-SLIM) | Predicted to have the highest interaction with the protective antigen of anthrax among several propolis components. | researchgate.net |
| Antidiabetic Potential | Inverse Virtual Screening, Tanimoto Similarity | Identified as having similarity to the antidiabetic drug nateglinide and predicted to target multiple proteins involved in diabetes. | mdpi.com |
Global Collaborations and Research Priorities in Caffeate Chemistry and Biology
The challenges in translating a natural product from lab to clinic are immense and often require a multidisciplinary, collaborative effort that transcends international borders. numberanalytics.comrsc.org Science is an increasingly global endeavor, and collaboration enhances research quality and impact by bringing together diverse expertise, resources, and perspectives. unair.ac.id
For the field of caffeate chemistry and biology, including research on this compound, establishing robust global research networks is a key priority. numberanalytics.com Such collaborations can take many forms, including:
Joint research projects between academic institutions in different countries. southampton.ac.uk
Public-private partnerships involving universities and pharmaceutical companies.
Participation in international research frameworks like the EU's Horizon Europe program. rsc.org
Key research priorities for the international community focused on this compound and related compounds should include:
Standardization of Materials: Ensuring that research is conducted on well-characterized and standardized extracts or pure compounds to ensure reproducibility of results.
Creation of a Centralized Database: Developing a shared repository of chemical, biological, and toxicological data on this compound and other caffeates.
Addressing Preclinical Hurdles: Collaborative projects focused on solving the key challenges of bioavailability, stability, and formulation.
Conducting Multi-center Preclinical and Clinical Studies: Pooling resources and patient populations to conduct larger, more definitive studies.
By fostering a collaborative global environment, the research community can accelerate progress and more effectively evaluate the true therapeutic potential of this compound and other promising natural compounds. numberanalytics.com
Q & A
Q. What are the primary natural sources of benzyl caffeate, and how does variability in natural occurrence impact research reproducibility?
this compound is identified in plant exudates, such as propolis and Populus species, where it exhibits antimicrobial and antioxidant properties . However, its presence varies across plant clones (e.g., absence in some P. euramericana clones), introducing challenges in sourcing consistent material for bioactivity studies . To mitigate variability:
- Methodology : Use GC-MS or HPLC to quantify this compound in natural extracts and standardize extraction protocols (e.g., solvent polarity, temperature) .
- Reproducibility Tip : Include detailed geographic and taxonomic sourcing data in publications to contextualize findings .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
this compound (CAS 107843-77-6; C₁₆H₁₄O₄, MW 270.09) is typically characterized using:
- NMR : ¹H and ¹³C NMR to confirm the caffeoyl and benzyl ester moieties .
- HPLC-MS : Reverse-phase C18 columns with UV detection at 280 nm for quantification .
- GC-MS : For volatile derivatives, though derivatization may be required due to its phenolic structure .
- Reference Data : Cross-validate with NIST Chemistry WebBook spectral libraries .
Q. How can researchers ensure the purity of synthesized this compound?
Synthesis often involves esterification of caffeic acid with benzyl alcohol. Key steps:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
- Purity Validation :
- Safety : Follow protocols for handling corrosive agents (e.g., SOCl₂ or PCl₅ in synthesis) with PPE as per OSHA guidelines .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s antioxidant activity, and how can conflicting data across studies be resolved?
this compound’s antioxidant capacity stems from its dihydroxyphenyl group, which scavenges free radicals via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms . Discrepancies in reported IC₅₀ values may arise from:
Q. How can researchers optimize this compound’s bioavailability for pharmacological studies?
Poor bioavailability due to low solubility and rapid metabolism limits in vivo efficacy. Strategies include:
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?
Matrix interference and isomer coexistence (e.g., other caffeic acid esters) complicate quantification. Solutions:
- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges to isolate this compound .
- Advanced Chromatography : UPLC coupled with tandem MS (MRM mode) for high specificity .
- Data Validation : Spike recovery tests and use of internal standards (e.g., deuterated analogs) .
Data Contradiction Analysis
Q. Why do studies report conflicting antimicrobial efficacy for this compound?
Discrepancies in MIC (Minimum Inhibitory Concentration) values may result from:
- Strain Variability : Differences in microbial resistance profiles .
- Synergistic Effects : Co-presence of other phenolics in crude extracts vs. pure compound testing .
- Methodological Fix : Conduct dual studies with isolated this compound and whole extracts, reporting both datasets .
Methodological Best Practices
- Experimental Reproducibility : Adhere to Beilstein Journal guidelines for detailed methods and supplementary data .
- Safety Compliance : Use impervious gloves (nitrile) and chemical goggles during synthesis .
- Data Transparency : Report negative results and conflicting data to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
